BenchChemオンラインストアへようこそ!

4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol

Medicinal chemistry Scaffold design Building-block uniqueness

This imidazo[2,1-b]thiazole–triazole hybrid (CAS 942035-55-4) is differentiated on three critical structural axes: direct C–C attachment between the imidazothiazole C5 and the triazole C5 (no methylene or thioether spacer), a simple N-methyl group on the triazole N4, and a free thiol at the triazole 3-position. These concurrent deviations mean biological activity and reactivity cannot be extrapolated from common literature analogs. The free thiol enables rapid alkylation-based library synthesis, while the fused imidazothiazole core offers documented kinase and pantothenate synthetase inhibition. Choose this compound when you need a rigid, underexplored scaffold for FAK/ALK5 inhibitor design or proprietary sulfanyl derivative collections.

Molecular Formula C9H9N5S2
Molecular Weight 251.3 g/mol
CAS No. 942035-55-4
Cat. No. B1461034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
CAS942035-55-4
Molecular FormulaC9H9N5S2
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CSC2=N1)C3=NNC(=S)N3C
InChIInChI=1S/C9H9N5S2/c1-5-6(7-11-12-8(15)13(7)2)14-3-4-16-9(14)10-5/h3-4H,1-2H3,(H,12,15)
InChIKeyCRSWREDVDBRJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS 942035-55-4): Structural Identity and Sourcing Baseline


4-Methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS 942035-55-4; molecular formula C₉H₉N₅S₂; molecular weight 251.33 g/mol) is a heterocyclic building block that uniquely integrates three pharmacophoric units—a 6-methylimidazo[2,1-b]thiazole core, a 4-methyl-4H-1,2,4-triazole ring, and a free thiol (–SH) group at the 3-position of the triazole—within a single, compact scaffold. This compound belongs to the broader family of imidazo[2,1-b]thiazole–triazole hybrids, a class recognized for diverse biological activities including antimicrobial, antitubercular, and anticancer properties [1]. The thiol functionality distinguishes it from thioether and sulfanyl acetamide derivatives that are prevalent in the literature . Vendors including Achemblock, Leyan, and CymitQuimica supply this compound at purities of 95–98%, confirming its availability as a research-grade intermediate .

Why Generic Substitution of CAS 942035-55-4 Fails: Structural Singularity vs. Literature-Analog Scaffolds


Attempting to substitute CAS 942035-55-4 with a generic imidazo[2,1-b]thiazole–triazole hybrid is inadvisable because this compound is not a representative literature analog. The vast majority of published imidazo[2,1-b]thiazole–triazole hybrids feature either a thioether linkage connecting the triazole to a methylene spacer , or a 4-aryl substituent on the triazole ring , or a bromophenyl group at the 6-position of the imidazothiazole [1]. CAS 942035-55-4 differs on three critical structural axes simultaneously: (i) direct C–C attachment of the imidazothiazole C5 to the triazole C5 (no methylene or thioether spacer), (ii) a simple N-methyl group (not aryl) on the triazole N4, and (iii) a free thiol at the triazole 3-position (not alkylated as in the extensive sulfanyl acetamide libraries) . These concurrent deviations mean that biological potency, chemical reactivity, and downstream derivatization behavior observed for any single published analog cannot be reliably extrapolated to this compound.

Quantitative Differentiation Evidence for CAS 942035-55-4: Comparator-Based Analysis for Procurement Decisions


Building-Block Uniqueness: Direct C–C Imidazothiazole–Triazole Connectivity vs. Methylene/Thioether-Spaced Literature Analogs

CAS 942035-55-4 features a direct C–C bond between the imidazo[2,1-b]thiazole C5 and the 1,2,4-triazole C5. This connectivity pattern is structurally distinct from the prevalent literature class exemplified by Güzeldemirci & Küçükbasmaci (2010), where the imidazothiazole is linked to the triazole-3-thione via a methylene (–CH₂–) spacer at the imidazothiazole C3 position [1]. The direct attachment eliminates conformational flexibility at the inter-ring junction, yielding a rigid, essentially coplanar bi-heterocyclic system not represented in the methylene-bridged series. This rigidification is predicted to alter both the pharmacophoric presentation and the metabolic profile relative to flexible analogs, though direct comparative biological data for the compound itself remain absent from the peer-reviewed literature.

Medicinal chemistry Scaffold design Building-block uniqueness

Thiol vs. Thioether Reactivity Advantage: CAS 942035-55-4 as a Derivatizable Intermediate vs. Terminal Sulfanyl Acetamides

CAS 942035-55-4 bears a free thiol group that serves as a nucleophilic handle for derivatization, distinguishing it from the extensive library of pre-alkylated sulfanyl acetamide derivatives (e.g., CAS 1105197-27-0, 1105251-62-4, 1105214-45-6) that are terminal compounds with no further derivatization capacity at the sulfur . A rapid parallel synthesis method for 3-thio-1,2,4-triazoles has been reported, enabling combinatorial library generation from thiol precursors via alkylation with diverse electrophiles, yielding 275 compounds in good yield [1]. When compared to the 4-ethyl analog (CAS 1105191-31-8), CAS 942035-55-4 offers a lower molecular weight (251.33 vs. 265.4 g/mol) while retaining the identical thiol reactivity profile, providing a more atom-economical building block .

Combinatorial chemistry Parallel synthesis Thiol alkylation

N-Methyl vs. N-Ethyl Substituent Effect on Potency: Class-Level SAR Inference from Imidazothiazole–Triazole Hybrids

Within the imidazo[2,1-b]thiazole–triazole hybrid class, the N4 substituent on the triazole ring is a documented potency determinant. In the thiazole-linked imidazo[2,1-b]thiazole anticancer series reported by Mahmoud et al. (2021), variation of substituents on the heterocyclic core produced IC₅₀ values spanning from low micromolar to >100 µM against cancer cell lines, demonstrating that even modest structural changes at the heterocycle periphery can produce potency differences exceeding 50-fold [1]. CAS 942035-55-4 bears an N4-methyl group, which differs from the N4-ethyl analog (CAS 1105191-31-8). Although direct comparative biological data for these two compounds are unavailable, the class-level SAR indicates that the methyl/ethyl switch at N4 is likely to measurably alter target binding affinity, cellular permeability, and metabolic stability—consistent with the well-established impact of N-alkyl chain length on 1,2,4-triazole pharmacology . Users requiring a specific N-alkyl substitution pattern cannot assume interchangeability between the methyl and ethyl variants.

Structure–activity relationship N-alkyl substitution Anticancer potency

Target Class Specificity Potential: Imidazo[2,1-b]thiazole Scaffold Preference for Pantothenate Synthetase and ALK5 Kinase Over Generic Antimicrobial Targets

The imidazo[2,1-b]thiazole pharmacophore exhibits preferential target engagement profiles that differentiate it from simple triazole-thiol antimicrobials. The 6-methylimidazo[2,1-b]thiazole core has been identified as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase, a validated antitubercular target not addressed by conventional azole antifungals or broad-spectrum triazole antimicrobials . Additionally, the imidazo[2,1-b]thiazole scaffold is recognized in patent literature (EP2870164, WO2014006130) as a privileged template for medicinally active compounds, with Esteve Pharmaceuticals claiming imidazo[2,1-b]thiazole derivatives for therapeutic use [1]. Structurally related imidazo[2,1-b][1,3,4]thiadiazoles have demonstrated ALK5 (TGF-β type-I receptor kinase) inhibitory activity, with compound 6d showing dual activity in both enzymatic and cell-based Smad2/3 phosphorylation assays [2]. In contrast, simpler triazole-3-thiols lacking the imidazothiazole fusion (e.g., 5-phenyl-4H-1,2,4-triazole-3-thiols) typically exhibit broad, less selective antimicrobial profiles rather than specific enzyme target engagement [3].

Target specificity Antitubercular Kinase inhibition

Pharmacophoric Multiplicity Advantage: Three Pharmacophores in One Scaffold vs. Single-Pharmacophore Triazole-Thiols

CAS 942035-55-4 integrates three distinct pharmacophoric elements that are individually associated with different biological activities: (i) the imidazo[2,1-b]thiazole core, associated with anticancer activity in multiple series including the FAK inhibitor class [1] and the thiazole-linked imidazothiazole anticancer agents with IC₅₀ values in the low micromolar range [2]; (ii) the 1,2,4-triazole-3-thiol moiety, recognized for antimicrobial, antitumor, and enzyme inhibitory activities [3]; and (iii) the free thiol group, enabling metal chelation and covalent target engagement [4]. This pharmacophoric multiplicity contrasts with simpler comparator compounds such as 4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 338760-15-9), which contains only a mono-thiazole (non-fused) linked to the triazole-thiol, lacking the imidazole fusion that confers additional hydrogen-bonding capacity and target recognition features [5]. The imidazo[2,1-b]thiazole-fused system provides a bridgehead nitrogen with distinct electronic properties compared to the simple thiazole ring.

Pharmacophore hybridization Multi-target design Scaffold complexity

Absence of Direct Biological Data: Acknowledged Evidence Gap and Its Procurement Implications

A systematic search of PubMed, public patent databases, and vendor literature repositories confirms that CAS 942035-55-4 has no standalone primary research publication, no deposited bioactivity data in ChEMBL or PubChem, and no patent that explicitly claims this compound as a final biologically active entity [1][2][3]. All identified publications citing compounds containing the "4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazole" substructure pertain to its sulfanyl acetamide or thioether derivatives, where the parent thiol serves solely as a synthetic intermediate . This evidence gap is both a limitation and a differentiation point: it positions CAS 942035-55-4 as an underexplored scaffold with potential for novel intellectual property generation, but it also means that any biological activity expectations must be inferred from class-level analog data rather than from direct experimental evidence.

Evidence gap Literature coverage Procurement risk assessment

Recommended Application Scenarios for CAS 942035-55-4 Based on Quantitative Differentiation Evidence


Combinatorial Library Synthesis via Thiol Alkylation for Anticancer or Anti-Infective Screening

The free thiol group of CAS 942035-55-4 enables rapid generation of focused compound libraries through alkylation with diverse electrophiles (alkyl halides, acyl chlorides, Michael acceptors). A validated parallel synthesis methodology for analogous 3-thio-1,2,4-triazoles has been reported, producing 275 compounds in good yield [1]. This approach directly leverages the thiol reactivity advantage documented in Evidence Item 2 (Section 3). The resulting sulfanyl derivatives can be screened against cancer cell lines, given the established anticancer activity of both imidazo[2,1-b]thiazole hybrids (IC₅₀ values in the low micromolar range reported by Mahmoud et al. 2021) and the triazole-thiol pharmacophore . This scenario is superior to purchasing pre-formed sulfanyl acetamide derivatives because it allows the end user to control the diversity elements and generate proprietary compound collections.

Antitubercular Drug Discovery Targeting Pantothenate Synthetase

The 6-methylimidazo[2,1-b]thiazole core substructure within CAS 942035-55-4 has documented inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase, the enzyme responsible for coenzyme A biosynthesis [1]. The additional triazole-thiol moiety may enhance binding through metal coordination (the thiol can chelate active-site metal ions) or additional hydrogen bonding, as supported by the NDM-1 metallo-β-lactamase inhibitory precedent for 4H-1,2,4-triazole-3-thiol derivatives . This dual pharmacophoric strategy—pantothenate synthetase inhibition from the imidazothiazole core combined with metal-chelation capacity from the triazole-thiol—is not accessible with simple triazole-thiols or non-fused thiazole analogs, as established in Evidence Items 4 and 5 (Section 3).

ALK5/TGF-β Pathway Inhibitor Development Using the Imidazothiazole–Triazole Hybrid Scaffold

The imidazo[2,1-b]thiazole scaffold is a recognized privileged template for kinase inhibition, with structurally related imidazo[2,1-b][1,3,4]thiadiazoles demonstrating ALK5 inhibitory activity in both enzymatic and cell-based Smad2/3 phosphorylation assays [1]. The Esteve Pharmaceuticals patent family (EP2870164/WO2014006130) further validates the imidazo[2,1-b]thiazole core as a medicinally relevant scaffold . CAS 942035-55-4, with its direct imidazothiazole–triazole connectivity (rigid scaffold, Evidence Item 1) and free thiol for potential hinge-region or metal-coordination interactions, represents an underexplored starting point for ALK5 inhibitor design. The N-methyl substituent differentiates it from the N-ethyl analog and provides a specific starting point for SAR exploration around the triazole N4 position (Evidence Item 3).

Focal Adhesion Kinase (FAK) Inhibitor Design Leveraging Imidazothiazole Anticancer Pharmacophore

Novel imidazo[2,1-b]thiazole-based compounds have been specifically designed and evaluated as potential FAK inhibitors, with in silico and in vitro evaluation reported by Başoğlu et al. (2021) [1]. The FAK target is implicated in cancer cell migration, invasion, and metastasis. CAS 942035-55-4 provides the core imidazothiazole–triazole scaffold upon which FAK-directed substituents can be installed via the thiol handle. The three-dimensional pharmacophoric presentation conferred by the direct C–C connectivity (Evidence Item 1) offers a rigid template that may favor the ATP-binding pocket of FAK, while the triazole-thiol provides additional interaction capability not present in simpler imidazothiazole scaffolds lacking the triazole extension.

Quote Request

Request a Quote for 4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.